molecular formula C15H14ClN5O2 B2920979 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108215-97-8

6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2920979
CAS RN: 2108215-97-8
M. Wt: 331.76
InChI Key: AIHMEBIBUVZEDZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of such compounds involves a series of reactions . The aim of the research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The reaction sequence involves several reactive centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its density, melting point, boiling point, and structure .

Scientific Research Applications

Synthesis and Molecular Docking

Researchers have developed new derivatives of triazolo-pyrazine, including the compound of interest, demonstrating its synthesis through advanced chemical processes. These compounds have been fully characterized and subjected to molecular docking studies to predict their interactions with biological targets. This research opens pathways for the development of potent antimicrobials and provides a foundation for further drug discovery efforts (Patil et al., 2021).

Antimicrobial Activity

The synthesized triazolo-pyrazine derivatives, including 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, have been evaluated for their antimicrobial properties. These studies have shown that certain compounds exhibit promising growth inhibition against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patil et al., 2021).

Functionalization and Chemical Properties

The functionalization of oxazolo[4,5-b]pyrazines, which are structurally related to the compound , has been studied. Researchers explored various methods to modify these compounds, enhancing their chemical properties and potential applications in pharmaceuticals. These studies contribute to a deeper understanding of the chemical behavior and modification possibilities of such compounds (Bisballe et al., 2018).

Antitumor and Antimicrobial Activities

The exploration of enaminones for the synthesis of pyrazole derivatives, including structures akin to the chemical compound of interest, has shown significant antitumor and antimicrobial activities. This research indicates the potential therapeutic applications of these compounds in treating various diseases (Riyadh, 2011).

Future Directions

The future directions for this compound could involve further investigations into its biological activities and potential applications in medicine . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one potential direction .

properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-N-propan-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-8(2)17-14(22)12-13-15(23)18-11(7-21(13)20-19-12)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHMEBIBUVZEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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